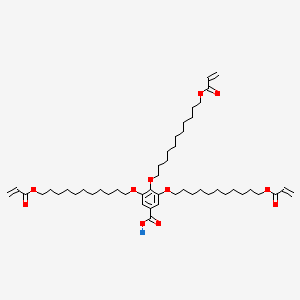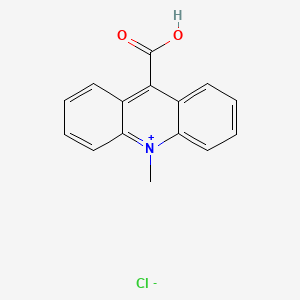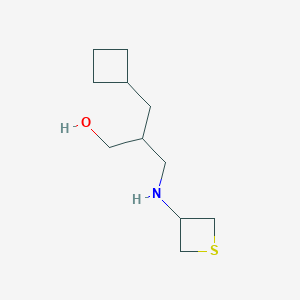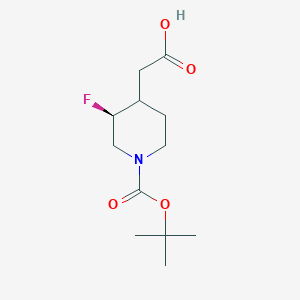
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is a polymerized lyotropic liquid crystal monomer. This compound is known for its unique self-assembly properties and its ability to form various liquid crystalline phases. It is synthesized from 3,4,5-trihydroxybenzoic acid and has applications in various fields including materials science and nanotechnology .
Vorbereitungsmethoden
The synthesis of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves several steps:
Esterification: 3,4,5-trihydroxybenzoic acid is esterified to form the corresponding ester.
Etherification: The ester is then subjected to etherification to introduce the undecyl chains.
Acylation: The etherified product undergoes acylation to introduce the acryloyloxy groups.
Neutralization: Finally, the product is neutralized with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate undergoes various chemical reactions:
Polymerization: The compound can undergo UV-induced polymerization, forming cross-linked networks.
Self-Assembly: In solution, the compound can self-assemble into different liquid crystalline phases depending on the concentration and solvent conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Materials Science: It is used in the development of ordered nanoporous materials and nanostructures.
Nanotechnology: Its self-assembly properties make it useful for creating nanostructured materials with specific properties.
Polymer Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Wirkmechanismus
The mechanism of action of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves its ability to self-assemble into various liquid crystalline phases. This self-assembly is driven by the amphiphilic nature of the molecule, with the hydrophobic undecyl chains and the hydrophilic sodium benzoate groups interacting with each other and the solvent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Ethyl 3,4,5-tris((11-hydroxyundecyl)oxy)benzoate: This compound has similar self-assembly properties but lacks the acryloyloxy groups, making it less suitable for polymerization.
Sodium 3,4,5-tris(diethylamino)1,2-diphosphacyclopentadienide: This compound has different chemical properties and applications, particularly in the field of organophosphorus chemistry.
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is unique due to its combination of self-assembly properties and polymerization capabilities, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C49H77NaO11 |
|---|---|
Molekulargewicht |
865.1 g/mol |
IUPAC-Name |
sodium;3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C49H78O11.Na/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3;/h4-6,40-41H,1-3,7-39H2,(H,53,54);/q;+1/p-1 |
InChI-Schlüssel |
SGUBDHYGENZUKU-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)


